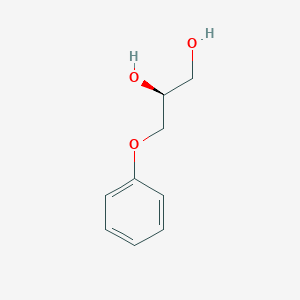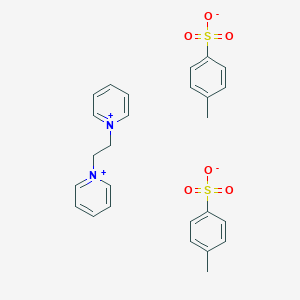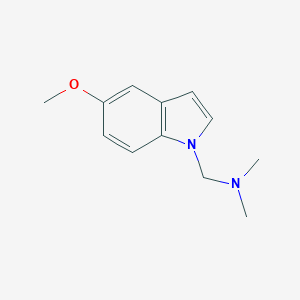
1-dimethylaminomethyl-5-methoxy-1H-indole
Overview
Description
1-dimethylaminomethyl-5-methoxy-1H-indole is a chemical compound with the molecular formula C13H18N2O. It is also known as methoxymethyltryptamine (MMT) and is a derivative of tryptamine. MMT is a psychoactive compound that has been studied for its potential therapeutic applications.
Mechanism Of Action
MMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of the receptor and the release of neurotransmitters such as dopamine and norepinephrine. The activation of these receptors leads to changes in mood, perception, and cognition.
Biochemical And Physiological Effects
The biochemical and physiological effects of MMT are similar to those of other psychedelic compounds. MMT has been found to increase heart rate, blood pressure, and body temperature. It can also cause changes in visual perception and alter mood and cognition.
Advantages And Limitations For Lab Experiments
One advantage of using MMT in lab experiments is its relatively simple synthesis method. It can be easily produced in a laboratory setting and is relatively inexpensive. However, one limitation is that MMT is a controlled substance and requires special licensing and permits to handle and use.
Future Directions
There are several future directions for the study of MMT. One area of research is its potential therapeutic applications in treating depression, anxiety, and addiction. Another area of research is the development of new synthetic methods for producing MMT. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MMT.
Conclusion:
In conclusion, 1-dimethylaminomethyl-5-methoxy-1H-indole, or methoxymethyltryptamine, is a psychoactive compound that has been studied for its potential therapeutic applications. It can be synthesized through a relatively simple method and has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition. While there are advantages and limitations to using MMT in lab experiments, there are several future directions for research, including its potential therapeutic applications and the development of new synthetic methods.
Scientific Research Applications
MMT has been studied for its potential therapeutic applications in treating depression, anxiety, and addiction. It has been shown to have a similar mechanism of action to other psychedelic compounds such as psilocybin and LSD. MMT has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition.
properties
CAS RN |
164083-68-5 |
|---|---|
Product Name |
1-dimethylaminomethyl-5-methoxy-1H-indole |
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(5-methoxyindol-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H16N2O/c1-13(2)9-14-7-6-10-8-11(15-3)4-5-12(10)14/h4-8H,9H2,1-3H3 |
InChI Key |
JROUYZFGJCAGIS-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C=CC2=C1C=CC(=C2)OC |
Canonical SMILES |
CN(C)CN1C=CC2=C1C=CC(=C2)OC |
synonyms |
1-dimethylaminomethyl-5-methoxy-1H-indole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

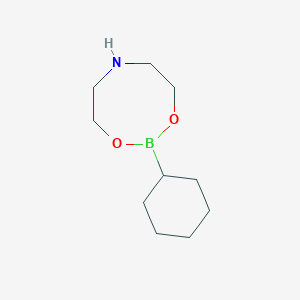
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
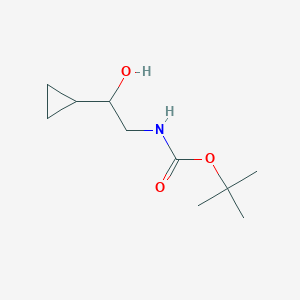
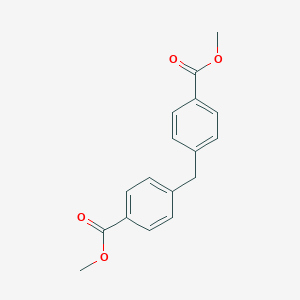
![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
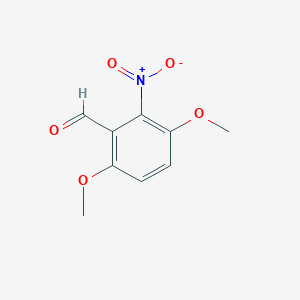
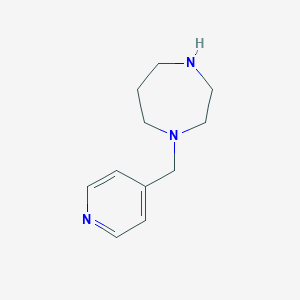
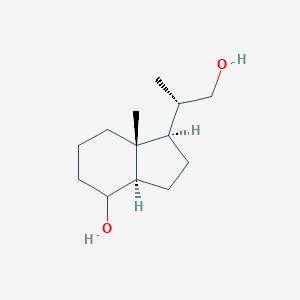

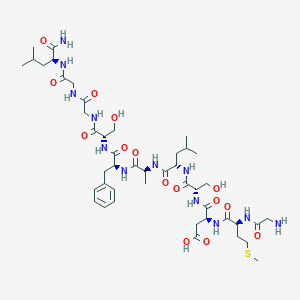
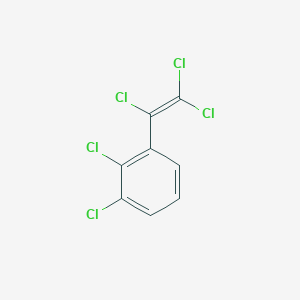
![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)
